Ethyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a chlorophenyl group, and an amino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide intermediate.
Acylation: The intermediate is then acylated using an appropriate acylating agent, such as oxalyl chloride, to introduce the oxoacetyl group.
Final Product Formation: The final step involves the esterification of the resulting compound with ethanol under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxoacetyl group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors, to elucidate its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators and providing anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Shares the benzoate core but lacks the chlorophenyl and oxoacetyl groups.
2-chlorobenzylamine: Contains the chlorophenyl group but lacks the benzoate and oxoacetyl groups.
Ethyl 4-[[2-[(2-methylphenyl)methylamino]-2-oxoacetyl]amino]benzoate: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness: Ethyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate is unique due to the presence of both the chlorophenyl and oxoacetyl groups, which confer specific chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-2-25-18(24)12-7-9-14(10-8-12)21-17(23)16(22)20-11-13-5-3-4-6-15(13)19/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCITYLLYHIQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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